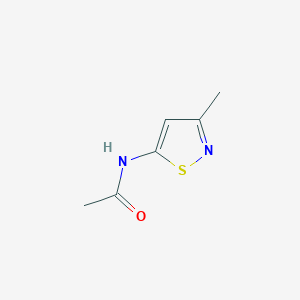

Acetamide,n-(3-methyl-5-isothiazolyl)-

Description

Properties

CAS No. |

67209-08-9 |

|---|---|

Molecular Formula |

C6H8N2OS |

Molecular Weight |

156.21 g/mol |

IUPAC Name |

N-(3-methyl-1,2-thiazol-5-yl)acetamide |

InChI |

InChI=1S/C6H8N2OS/c1-4-3-6(10-8-4)7-5(2)9/h3H,1-2H3,(H,7,9) |

InChI Key |

JMUYFMZMYRMFJN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NSC(=C1)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Structure

- IUPAC Name: N-(3-methyl-1,2-thiazol-5-yl)acetamide

- Molecular Formula: C6H8N2OS

- Molecular Weight: 156.21 g/mol

- CAS Number: 67209-08-9

- Structural Features: The molecule contains a 1,2-thiazole ring substituted at position 3 with a methyl group and at position 5 with an acetamide group (–NHCOCH3).

Preparation Methods of Acetamide, N-(3-methyl-5-isothiazolyl)-

General Synthetic Strategy

The synthesis of acetamide derivatives containing isothiazole rings typically involves the following key steps:

- Construction or availability of the 3-methyl-5-isothiazolyl amine intermediate

- Coupling of the amine with an acetylating agent or activated acetic acid derivative to form the acetamide linkage

This approach is consistent with classical amide bond formation strategies in heterocyclic chemistry.

Specific Synthetic Routes

Amide Coupling via Activated Carboxylic Acid Derivatives

A common approach involves reacting 3-methyl-5-isothiazolyl amine with an activated acetic acid derivative such as acetyl chloride, acetic anhydride, or carbodiimide-activated acetic acid:

- Step 1: Preparation or procurement of 3-methyl-5-isothiazolyl amine (heterocyclic amine).

- Step 2: Activation of acetic acid using reagents like thionyl chloride, oxalyl chloride, or carbodiimides (e.g., DCC, BOP-Cl).

- Step 3: Nucleophilic attack of the amine on the activated acyl intermediate to form the amide bond.

This method is supported by patent literature describing similar acetamide compounds and their preparation via amide coupling reactions using carbodiimides or acid chlorides.

Direct Acetylation of the Amino Group

In some cases, direct acetylation of the amine with acetic anhydride or acetyl chloride under controlled conditions can yield the desired acetamide:

- The reaction is typically carried out in an inert solvent (e.g., dichloromethane, tetrahydrofuran) at low to moderate temperatures.

- The product is isolated by crystallization or extraction after quenching the reaction.

This straightforward method is commonly used for preparing acetamides from aromatic or heterocyclic amines.

Multi-step Synthesis Involving Isothiazole Ring Formation

For some synthetic routes, the isothiazole ring is constructed in situ or from precursor compounds before acetamide formation:

- Synthesis of the isothiazole ring may involve cyclization reactions of suitable precursors such as thioamides and α-haloketones.

- Subsequent functionalization at position 5 with an amino group allows for acetamide formation via coupling or acetylation.

While detailed procedures for this specific compound are limited, analogous heterocyclic syntheses follow this logic.

Reaction Conditions and Optimization

- Temperature: Typically room temperature to moderate heating (25–100°C) depending on reagents and solvents.

- Solvents: Common solvents include dichloromethane, tetrahydrofuran, pyridine, or dimethylformamide.

- Catalysts/Additives: Bases such as triethylamine or pyridine are often used to neutralize acid by-products and drive the reaction forward.

- Purification: Crystallization, extraction, and chromatography are employed to isolate and purify the product.

Analytical Characterization During Preparation

To ensure high purity and correct structure, several analytical techniques are employed during and after synthesis:

| Technique | Purpose | Notes |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural confirmation, purity check | ^1H and ^13C NMR to confirm amide and ring protons |

| High Performance Liquid Chromatography (HPLC) | Reaction monitoring, purity analysis | Quantitative analysis of reaction progress and product purity |

| Mass Spectrometry (MS) | Molecular weight confirmation | Confirms molecular ion peak consistent with C6H8N2OS |

| Melting Point Determination | Purity and identity verification | Sharp melting point indicates purity |

| Infrared Spectroscopy (IR) | Functional group identification | Amide carbonyl stretch (~1650 cm^-1), thiazole ring bands |

These methods are standard in organic synthesis labs for heterocyclic acetamides.

Summary Table of Preparation Routes

Chemical Reactions Analysis

Types of Reactions

Acetamide,n-(3-methyl-5-isothiazolyl)- undergoes various chemical reactions including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are commonly used.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens like chlorine or bromine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Acetamide, N-(3-methyl-5-isothiazolyl)-, an organic compound with the molecular formula , has applications across various industries, particularly in pharmaceuticals and agrochemicals. It consists of a 3-methyl-5-isothiazole moiety attached to an acetamide group, giving it unique chemical and biological properties. The isothiazole ring, which includes sulfur and nitrogen atoms, makes it a subject of interest in various fields.

Scientific Research Applications

Acetamide, N-(3-methyl-5-isothiazolyl)- is used as a building block in the synthesis of more complex molecules. Its heterocyclic structure, containing sulfur and nitrogen atoms, is significant for modifying the compound's properties or synthesizing derivatives with enhanced biological activity. Research indicates that compounds containing isothiazole rings often display antimicrobial, antifungal, and herbicidal properties. Specifically, Acetamide, N-(3-methyl-5-isothiazolyl)- has been studied for its potential as an antifungal agent against various pathogenic fungi, with a mechanism of action possibly disrupting fungal cell wall synthesis or inhibiting key metabolic pathways.

Comparison with Similar Compounds

Acetamide, N-(3-methyl-5-isothiazolyl)- shares structural similarities with other compounds, including:

- Acetamide, N-(5-(aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene): Contains sulfonamide functionality and potential antibacterial activity.

- Acetamide, N-(2-thiazolyl)-: Features a thiazole ring and is known for its herbicidal properties.

- Acetamide, N-(4-methylthiazolyl)-: Methyl substitution enhances lipophilicity and is used in agriculture.

Mechanism of Action

The mechanism of action of Acetamide,n-(3-methyl-5-isothiazolyl)- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can disrupt various biological pathways, leading to its antimicrobial and antifungal effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural and Functional Analogues

The compound belongs to a broader class of acetamide derivatives with heterocyclic substituents. Below is a comparative analysis of its structural and pharmacological features against similar compounds:

Table 1: Comparative Analysis of Acetamide Derivatives

Key Structural Differences

Heterocyclic Core: The target compound features a rare isothiazolyl-indolizine hybrid structure, distinct from the benzothiazole (EP3348550A1), thiazole (), or isoxazole () cores in analogues. Substituent Effects: The 4-cyanobenzyl group in Rosabulin may enhance lipophilicity and target binding compared to the sulfonyl-piperazinyl groups in antimicrobial derivatives .

Biological Activity: Unlike antimicrobial acetamides (e.g., Ravindra’s compounds 47–50), the isothiazolyl derivative is tailored for anticancer applications, likely due to its indolizine core, which is associated with DNA intercalation or kinase inhibition .

Q & A

Basic Questions

Q. What are the established synthetic routes for Acetamide, N-(3-methyl-5-isothiazolyl)-, and how are reaction conditions optimized?

- Methodological Answer : A common approach involves condensation reactions between 5-amino-3-methylisothiazole and chloroacetyl chloride in the presence of a base such as triethylamine. For example, refluxing in triethylamine/DMF-H₂O (4–6 hours) under nitrogen atmosphere ensures controlled reactivity . Monitoring reaction progress via TLC (e.g., using ethyl acetate/hexane as eluent) and purification via recrystallization (e.g., pet-ether) are critical steps . Optimization may involve adjusting molar ratios (e.g., 1:1 for amine and acyl chloride) and solvent polarity to improve yield .

Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity of Acetamide, N-(3-methyl-5-isothiazolyl)-?

- Methodological Answer :

- IR Spectroscopy : Validate carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3200–3300 cm⁻¹) functional groups .

- NMR (¹H/¹³C) : Confirm substituent positions (e.g., methyl groups on isothiazole at δ ~2.5 ppm for ¹H; carbonyl carbons at δ ~165–170 ppm for ¹³C) .

- Elemental Analysis : Ensure C, H, N, S percentages match theoretical values (e.g., ±0.3% tolerance) .

- HPLC/GC-MS : Assess purity (>95%) and detect impurities from side reactions .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of Acetamide, N-(3-methyl-5-isothiazolyl)-, particularly in pharmacological contexts?

- Methodological Answer :

- Cytotoxicity Assays : Use MTT or Mosmann’s colorimetric assay ( ) with cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values. Include positive controls (e.g., doxorubicin) and triplicate runs for statistical validity .

- Molecular Docking : Model interactions with target proteins (e.g., cancer-related kinases) using software like AutoDock Vina. Compare binding poses and energies with known inhibitors .

- In Vivo Studies : Prioritize compounds with low cytotoxicity in vitro for efficacy testing in xenograft models, monitoring tumor volume and survival rates .

Q. How should contradictory data in biological activity studies be resolved?

- Methodological Answer :

- Purity Verification : Re-analyze compound purity via HPLC and NMR to rule out degradation or impurities .

- Assay Reprodubility : Repeat experiments under standardized conditions (e.g., cell passage number, serum concentration) to minimize variability .

- Structural Confirmation : Re-examine spectroscopic data (e.g., NOESY for stereochemistry) to ensure correct assignment of the active compound .

Q. What factors influence the stability of Acetamide, N-(3-methyl-5-isothiazolyl)- during storage and experimental use?

- Methodological Answer :

- Moisture Sensitivity : Store in anhydrous conditions (desiccator with silica gel) to prevent hydrolysis of the amide bond .

- Thermal Stability : Avoid prolonged exposure to temperatures >40°C, as evidenced by decomposition during extended reflux .

- Light Sensitivity : Use amber vials to protect against photodegradation, particularly if the isothiazole ring contains electron-rich substituents .

Synthetic and Mechanistic Challenges

Q. What strategies can mitigate low yields in the synthesis of Acetamide, N-(3-methyl-5-isothiazolyl)- derivatives?

- Methodological Answer :

- Catalyst Screening : Test alternative bases (e.g., DBU, NaHCO₃) or transition-metal catalysts (e.g., Pd/C for deprotection steps) .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the amine, while additives like molecular sieves reduce side reactions .

- Microwave-Assisted Synthesis : Reduce reaction time and improve yield through controlled microwave heating (e.g., 100°C, 30 minutes) .

Q. How can computational chemistry guide the design of novel analogs with enhanced activity?

- Methodological Answer :

- QSAR Modeling : Correlate structural features (e.g., substituent electronegativity, logP) with bioactivity data to predict promising analogs .

- ADMET Prediction : Use tools like SwissADME to forecast pharmacokinetic properties (e.g., BBB permeability, CYP450 interactions) early in design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.